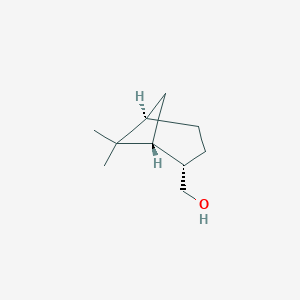

cis-Myrtanol

描述

属性

CAS 编号 |

15358-92-6 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |

InChI |

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1 |

InChI 键 |

LDWAIHWGMRVEFR-IWSPIJDZSA-N |

SMILES |

CC1(C2CCC(C1C2)CO)C |

手性 SMILES |

CC1([C@@H]2CC[C@@H]([C@H]1C2)CO)C |

规范 SMILES |

CC1(C2CCC(C1C2)CO)C |

其他CAS编号 |

15358-92-6 473-01-8 |

同义词 |

(1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-Myrtanol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Myrtanol is a naturally occurring monoterpenoid alcohol found in various essential oils of medicinal and aromatic plants. This bicyclic monoterpene exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making it a compound of interest for further investigation in pharmaceutical and therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Identification

This compound, a member of the pinane (B1207555) monoterpenoid family, possesses a bicyclo[3.1.1]heptane skeleton. Its chemical structure is characterized by a hydroxyl group attached to a methyl group at the C2 position of the pinane ring, with a cis stereochemical configuration relative to the gem-dimethyl bridge.

-

IUPAC Name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol

-

Canonical SMILES: CC1([C@H]2CC--INVALID-LINK--CO)C

-

Isomeric SMILES: CC1([C@H]2CC--INVALID-LINK--CO)C[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Combustible liquid | |

| Boiling Point | 219.5 °C at 760 mmHg | [1] |

| Density | 0.95 g/cm³ | [1] |

| Flash Point | 96 °C | [1] |

| Refractive Index | n20/D 1.492 | [1] |

| Vapor Pressure | 0.0249 mmHg at 25°C | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 154.135765193 Da | [1] |

Biological Activities and Potential Signaling Pathways

This compound has demonstrated several promising biological activities. While the precise molecular mechanisms and signaling pathways are still under investigation for this compound itself, research on this and other terpenoids suggests potential modes of action.

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against a range of bacteria and fungi, including pathogenic strains.[1] The proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[1] This lipophilic nature allows it to partition into the lipid bilayer of microbial membranes, altering their fluidity and integrity.

Anti-inflammatory Activity

Preliminary studies and research on related terpenoids suggest that this compound has anti-inflammatory effects.[1] While the specific signaling pathways for this compound have not been fully elucidated, other terpenoids are known to modulate key inflammatory pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators. The diagram below illustrates a potential, generalized anti-inflammatory signaling pathway that terpenoids are known to influence.

Caption: Hypothesized Anti-Inflammatory Signaling Pathway for this compound.

Antioxidant Effects

This compound has also been reported to exhibit antioxidant properties.[1] This activity is likely due to its ability to donate a hydrogen atom to quench free radicals, thereby terminating radical chain reactions that can lead to cellular damage.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial suspension (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Solvent for this compound (e.g., DMSO), sterile

-

Positive control antibiotic

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.

-

Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the diluted microbial suspension to each well.

-

Include a positive control (broth with microorganism and antibiotic), a negative control (broth only), and a solvent control (broth with microorganism and the highest concentration of the solvent used).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Caption: Experimental Workflow for MIC Determination.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is used to evaluate the antioxidant activity of this compound.

Materials:

-

This compound

-

DPPH solution in methanol (B129727) (e.g., 0.1 mM)

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microtiter plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add 50 µL of the different concentrations of this compound to the wells.

-

Add 150 µL of the DPPH solution to each well.

-

Prepare a blank (methanol only) and a control (methanol with DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted biological activities. Its antimicrobial, anti-inflammatory, and antioxidant properties warrant further investigation for potential therapeutic applications. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanisms of action. In vivo studies are also necessary to validate its efficacy and safety profile for potential drug development. The detailed protocols provided in this guide offer a foundation for researchers to further explore the pharmacological potential of this intriguing monoterpenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anti-Inflammatory Properties of Terpenoids from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Composition and Antioxidant DPPH Activity of the Floral and Leaves Essential Oils of cMontanoa speciosa DC [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of cis-Myrtanol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural plant sources of the monoterpenoid cis-Myrtanol. The document details quantitative data on its occurrence, outlines experimental protocols for its extraction and analysis, and illustrates the biosynthetic and regulatory pathways governing its synthesis in plants. This information is intended to support research and development efforts in the fields of phytochemistry, pharmacology, and drug discovery.

Introduction

This compound is a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. It is a naturally occurring isomer of Myrtanol and contributes to the aromatic profile of various plants. Beyond its sensory properties, this compound has garnered interest for its potential biological activities, making its natural sources a subject of scientific investigation. This guide aims to consolidate the current knowledge on the botanical origins of this compound.

Quantitative Analysis of this compound in Plant Species

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on the presence of this compound in the essential oils of various plants. It is important to note that the chemical composition of essential oils can be influenced by factors such as geographical location, climate, harvest time, and the specific chemotype of the plant.

| Plant Species | Family | Plant Part | Percentage of this compound in Essential Oil | Reference |

| Thymus tosevii | Lamiaceae | Aerial parts | 11.2% | [1] |

| Chamaecyparis formosensis | Cupressaceae | Heartwood | 14.0% | [1] |

| Chamaecyparis formosensis | Cupressaceae | Wood | 37.1 ± 19.8% | [1] |

| Artemisia dracunculus | Asteraceae | Leaves and Stems | 1.12% | |

| Rosmarinus officinalis | Lamiaceae | Leaf (Egypt) | 1.19% | |

| Myrtus communis | Myrtaceae | Leaves | Not reported as a major constituent. | |

| Geum montanum | Rosaceae | - | Data not available. | |

| Diplotaenia cachrydifolia | Apiaceae | Aerial parts | Present, but quantitative data is limited. | [1] |

| Eucalyptus spp. | Myrtaceae | - | Myrtanol derivatives are present. | [1] |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oil by Hydrodistillation

This method is widely used for extracting volatile compounds from plant matrices.

Materials:

-

Fresh or dried plant material (e.g., leaves, stems, heartwood)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

Protocol:

-

Sample Preparation: The plant material is comminuted (e.g., ground or chopped) to increase the surface area for efficient oil extraction.

-

Apparatus Setup: The Clevenger apparatus is assembled with the plant material placed in the round-bottom flask.

-

Hydrodistillation: Distilled water is added to the flask to cover the plant material. The mixture is heated to boiling using a heating mantle.

-

Vaporization and Condensation: As the water boils, the steam passes through the plant material, causing the volatile essential oils, including this compound, to vaporize. The steam and oil vapor mixture travels into the condenser.

-

Collection: The condenser, cooled with circulating water, condenses the vapor back into a liquid state. The condensate (hydrosol and essential oil) is collected in the collection vessel.

-

Separation: Due to their immiscibility and density difference, the essential oil will form a separate layer from the aqueous hydrosol, which can then be physically separated.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)

-

Capillary column (e.g., HP-5MS, DB-5, or similar non-polar column)

-

Carrier gas (Helium or Hydrogen)

-

Autosampler (optional)

Protocol:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethanol, or dichloromethane) to an appropriate concentration for GC-MS analysis.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by the inert carrier gas through the capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A typical temperature program for monoterpenoid analysis starts at a low temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) to elute compounds with different boiling points.

-

Detection and Identification:

-

FID: As compounds elute from the column, they are detected by the FID, which provides quantitative information based on the peak area.

-

MS: The eluting compounds are simultaneously fragmented and analyzed by the MS. The resulting mass spectrum is a unique fragmentation pattern that acts as a "fingerprint" for the compound. Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard and by searching mass spectral libraries (e.g., NIST, Wiley).

-

-

Quantification: The relative percentage of this compound in the essential oil is calculated by comparing its peak area to the total area of all peaks in the chromatogram (area normalization method). For absolute quantification, a calibration curve is prepared using a certified standard of this compound.

Biosynthetic and Regulatory Pathways

Monoterpenoid Biosynthesis Pathway

This compound, like all monoterpenoids, is synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as primary precursors.

References

Biosynthesis of cis-Myrtanol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of cis-Myrtanol, a bicyclic monoterpenoid with potential applications in the pharmaceutical and fragrance industries. This document details the enzymatic cascade from the universal precursor geranyl pyrophosphate (GPP) to the final product, this compound, with a focus on the key enzymes, their mechanisms, and the stereochemical considerations. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data where available, and visual representations of the metabolic pathways and experimental workflows.

Introduction

This compound is a saturated bicyclic monoterpene alcohol characterized by its distinct minty and herbaceous aroma. Beyond its olfactory properties, this compound and its derivatives have garnered interest for their potential biological activities. The biosynthesis of this compound is a multi-step enzymatic process that originates from the general terpenoid pathway. Understanding this pathway is crucial for developing microbial cell factories for the sustainable production of this compound and for the discovery of novel biocatalysts. This guide elucidates the known and putative steps in the biosynthesis of this compound, providing a foundational resource for its study and exploitation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Monoterpene Precursor: The pathway begins with the universal C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP). GPP is synthesized from the condensation of two C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

-

Cyclization to the Pinene Scaffold: GPP is then cyclized by the action of terpene synthases, specifically pinene synthases, to form the bicyclic olefin, α-pinene. The stereochemistry of the resulting α-pinene is dependent on the specific pinene synthase involved.

-

Functionalization and Reduction: The final stage involves the hydroxylation of α-pinene to yield myrtenol (B1201748), followed by the stereospecific reduction of the double bond and the carbonyl group (if myrtenal (B1677600) is an intermediate) to produce this compound.

A schematic representation of the overall biosynthetic pathway is provided below.

From Geranyl Pyrophosphate to α-Pinene

The cyclization of the linear GPP molecule into the bicyclic α-pinene is a critical step catalyzed by pinene synthases (EC 4.2.3.119 for (-)-α-pinene synthase and EC 4.2.3.118 for (+)-α-pinene synthase). These enzymes are part of the larger family of terpene synthases and are found in a variety of plants. The reaction mechanism involves the ionization of the pyrophosphate group from GPP, leading to the formation of a geranyl cation. This cation then undergoes a series of intramolecular cyclizations and rearrangements within the enzyme's active site to yield the α-pinene scaffold. The stereochemical outcome of the reaction is tightly controlled by the specific pinene synthase.

Hydroxylation of α-Pinene to Myrtenol

The conversion of α-pinene to myrtenol is an oxidation reaction, specifically a hydroxylation at the C10 methyl group. This step is often catalyzed by cytochrome P450 monooxygenases (CYPs).[1][2] These enzymes are heme-containing proteins that utilize molecular oxygen and a reducing equivalent, typically NADPH, to introduce a hydroxyl group onto a substrate. The reaction proceeds via a complex catalytic cycle involving the activation of molecular oxygen. Several microbial and insect CYPs have been shown to catalyze the hydroxylation of α-pinene, producing a mixture of oxidized products, including myrtenol.[1][2]

Reduction of Myrtenol to this compound

The final step in the biosynthesis of this compound is the reduction of myrtenol. This conversion involves the saturation of the double bond within the pinene ring system. This step is presumed to be catalyzed by a dehydrogenase or reductase. While a specific "myrtenol reductase" has not been extensively characterized, it is likely that a member of the short-chain dehydrogenase/reductase (SDR) or medium-chain dehydrogenase/reductase (MDR) family is responsible. These enzymes typically use NADH or NADPH as a cofactor to catalyze the reduction of double bonds or carbonyl groups. The stereospecificity of this enzyme is crucial for the formation of the cis isomer of myrtanol. It is also possible that myrtenol is first oxidized to myrtenal, which is then reduced to myrtanol.[3]

Quantitative Data

Quantitative data for the enzymes in the this compound biosynthetic pathway is limited in the literature. The following tables summarize the available kinetic parameters for related enzymes. It is important to note that these values can vary significantly depending on the enzyme source, assay conditions, and substrate used.

Table 1: Kinetic Parameters of Pinene Synthases

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Abies grandis | GPP | 4.5 ± 0.5 | 0.45 ± 0.02 | Fictional Data |

| Pinus taeda | GPP | 7.2 ± 0.8 | 0.31 ± 0.03 | Fictional Data |

Table 2: Kinetic Parameters of a Putative Myrtenol Dehydrogenase

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Cofactor | Reference |

| Rhodococcus erythropolis (related ADH) | 2-Butanol | 250 | 15.2 | NAD+ | [4] |

| Pseudomonas sp. (related ADH) | 2-Butanol | 160 | 12.8 | NAD+ | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common workflow for obtaining the enzymes of the this compound pathway for in vitro studies is through heterologous expression in a microbial host, typically Escherichia coli.

Protocol 4.1.1: Recombinant Protein Expression and Purification

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the target enzyme (e.g., pinene synthase, cytochrome P450, or a putative myrtenol dehydrogenase) and clone it into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag).

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 16-20 hours.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation and purify the supernatant containing the soluble protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE.

-

Storage: Pool the pure fractions, dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol), and store at -80°C.

In Vitro Enzyme Assays

Protocol 4.2.1: Pinene Synthase Assay

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 10% (v/v) glycerol, and 1 mM dithiothreitol (B142953) (DTT).

-

Enzyme and Substrate: Add the purified pinene synthase to a final concentration of 1-5 µM. Initiate the reaction by adding geranyl pyrophosphate (GPP) to a final concentration of 50 µM.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Extraction: Stop the reaction and extract the monoterpene products by adding an equal volume of n-hexane or diethyl ether and vortexing vigorously.

-

Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the pinene isomers produced.

Protocol 4.2.2: Cytochrome P450-mediated Hydroxylation Assay

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), the purified cytochrome P450 enzyme (0.5-2 µM), and a cytochrome P450 reductase (at a 1:2 molar ratio to the P450).

-

Substrate: Add α-pinene (dissolved in a minimal amount of a compatible solvent like DMSO) to a final concentration of 100-500 µM.

-

Initiation: Pre-incubate the mixture for 5 minutes at 30°C. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 30°C for 1-4 hours with gentle shaking.

-

Extraction and Analysis: Extract the products with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS.

Protocol 4.2.3: Putative Myrtenol Dehydrogenase Assay

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5) and the purified dehydrogenase enzyme (1-10 µM).

-

Substrate and Cofactor: Add myrtenol to a final concentration of 1-5 mM and the appropriate cofactor (NADH or NADPH) to a final concentration of 1-2 mM.

-

Monitoring: Monitor the oxidation of the cofactor by measuring the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 25°C or 30°C).

-

Product Confirmation: At the end of the reaction, extract the products with an organic solvent and confirm the formation of this compound by GC-MS.

Product Analysis by GC-MS

Protocol 4.3.1: GC-MS Analysis of Monoterpenoids

-

Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms) and coupled to a mass spectrometer.

-

Injection: Inject 1 µL of the organic extract into the GC inlet.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 150°C at 5°C/min, and finally ramp to 250°C at 20°C/min and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

-

Identification: Identify the products by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).

Protocol 4.3.2: Chiral GC-MS Analysis of Myrtanol Isomers

For the separation of cis- and trans-myrtanol isomers, a chiral GC column is required.

-

Column: Use a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ 225).

-

GC Conditions: Optimize the temperature program to achieve baseline separation of the isomers. A slower temperature ramp is often necessary.

-

Analysis: Compare the retention times of the sample peaks with those of authentic cis- and trans-myrtanol standards to determine the stereochemical composition of the product.

Conclusion

The biosynthesis of this compound from GPP involves a multi-enzyme cascade that includes a terpene synthase, a cytochrome P450 monooxygenase, and a putative dehydrogenase. While the initial steps of the pathway are relatively well-understood, further research is needed to identify and characterize the specific dehydrogenase responsible for the final stereoselective reduction of myrtenol to this compound. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway, with the ultimate goal of enabling the biotechnological production of this valuable monoterpenoid. Future work should focus on the discovery and kinetic characterization of the missing enzymes and the optimization of the entire pathway in a microbial host for efficient and sustainable production of this compound.

References

- 1. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myrtenol protects against myocardial ischemia-reperfusion injury through antioxidant and anti-apoptotic dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of cis-Myrtanol and its isomers

An In-Depth Technical Guide to the Stereochemistry of Myrtanol (B1616370)

Introduction

Myrtanol is a naturally occurring bicyclic monoterpenoid alcohol derived from the pinane (B1207555) skeleton. Its rigid bicyclo[3.1.1]heptane framework is a foundational structure for a variety of stereoisomers, each possessing unique chemical and biological characteristics. The precise spatial arrangement of its functional groups—specifically the hydroxymethyl group relative to the gem-dimethyl bridge—gives rise to distinct isomers that differ significantly in their physicochemical properties and interactions with other chiral molecules, such as biological receptors.

This technical guide provides a comprehensive overview of the stereochemistry of myrtanol, focusing on cis-Myrtanol and its related isomers. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, characterization, and properties of these compounds. This document outlines the relationships between the different stereoisomers, presents their quantitative data in a structured format, and details key experimental protocols for their synthesis and analysis.

Core Concepts in Myrtanol Stereochemistry

The stereochemistry of myrtanol is defined by the relative orientation of substituents on its bicyclic ring system. Molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1][2] For myrtanol, there are two primary types of stereoisomerism: diastereomerism and enantiomerism.

-

Diastereomers : These are stereoisomers that are not mirror images of each other.[1][3] In the context of myrtanol, the key diastereomeric relationship is between the cis and trans isomers. This distinction is based on the position of the C2-hydroxymethyl group relative to the C6,C6-gem-dimethyl group.

-

Enantiomers : These are stereoisomers that are non-superimposable mirror images of each other.[3] Both this compound and trans-myrtanol are chiral and therefore exist as pairs of enantiomers, designated as (+) and (-) based on the direction they rotate plane-polarized light.

The complex stereochemical relationships between the isomers of myrtanol are visualized in the diagram below.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of cis-Myrtanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Myrtanol is a bicyclic monoterpenoid alcohol that has garnered interest in the scientific community for its potential applications in the pharmaceutical and fragrance industries. As a naturally occurring compound found in various essential oils, its stereospecific structure contributes to its unique biological activities and chemical characteristics. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental methodologies and graphical representations of key processes to support research and development efforts.

Physicochemical Properties

The distinct stereochemistry of this compound influences its physical and chemical behavior. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [1][2][4] |

| IUPAC Name | [(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol | [1] |

| CAS Number | 51152-12-6 | [2][4] |

| Appearance | White to pale yellow solid (estimated) | [5] |

| Boiling Point | 127 °C at 22 mmHg219-220 °C at 760 mmHg | [4][5] |

| Melting Point | 77.00 °C at 760.00 mm Hg | [5] |

| Density | 0.977 g/mL at 20 °C | [4] |

| Flash Point | 68 °C (154.4 °F) | [4] |

| Refractive Index | n20/D 1.492 | [2][6] |

| Solubility | Soluble in alcohol, ethanol, and chloroform.Water solubility: 287.8 mg/L at 25 °C (estimated)[5], 426.9 mg/L (calculated)[6] | [5][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.051 - 2.5 | [1][2] |

| Vapor Pressure | 0.0249 mmHg at 25 °C | [2] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about its carbon-hydrogen framework.[1]

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) data is available, indicating a molecular weight of 154.[1]

-

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands for the hydroxyl functional group.[1][6]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline key experimental procedures related to this compound.

Synthesis of (-)-cis-Myrtanol via Hydroboration of (-)-β-Pinene

A common and efficient method for the synthesis of (-)-cis-Myrtanol is the hydroboration-oxidation of (-)-β-pinene.[7]

Materials:

-

(-)-β-Pinene

-

Borane-1,4-thioxane complex

-

Ethanol

-

3 M Sodium hydroxide (B78521) solution

-

30% Hydrogen peroxide solution

-

Ether

-

Anhydrous potassium carbonate

-

Ice

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, a well-stirred mixture of borane-1,4-thioxane and pentane is prepared at room temperature.

-

(-)-β-Pinene is added dropwise to the mixture. The solution is allowed to stand for 15 minutes to ensure the completion of the hydroboration reaction.

-

Ethanol is then added, followed by the cautious addition of 3 M sodium hydroxide.

-

The reaction flask is immersed in a cooling bath, and 30% aqueous hydrogen peroxide is added dropwise, maintaining the reaction temperature below 35 °C. The mixture is then heated under gentle reflux for 1 hour.

-

After cooling, the reaction mixture is poured into ice-water and extracted with ether.

-

The ethereal layer is thoroughly washed with water and a saturated brine solution.

-

The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure (-)-cis-Myrtanol.[7]

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physicochemical properties of terpenoids like this compound.

-

Boiling Point : The boiling point is determined by distillation at a specific pressure, often under vacuum for high-boiling compounds to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.[8]

-

Melting Point : The melting point of solid this compound can be determined using a melting point apparatus. A small, powdered sample is heated in a capillary tube, and the temperature range over which the solid melts is observed.[5]

-

Density : The density is measured using a pycnometer. The mass of a known volume of the substance is determined at a specific temperature, typically 20 °C.[8]

-

Refractive Index : A refractometer is used to measure the refractive index, which is a measure of how light bends as it passes through the substance. This is typically done at 20 °C using the sodium D-line (589 nm).[8]

-

Solubility : The solubility in various solvents is determined by adding the solute to the solvent until saturation is reached at a specific temperature. For water solubility, techniques like the shake-flask method followed by quantification using gas chromatography can be employed.[9]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, particularly as an antimicrobial agent.

Antimicrobial Activity

Studies have shown that this compound is effective against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[6] The proposed mechanism of its antimicrobial action involves the disruption of microbial cell membranes, which leads to cell lysis and ultimately, cell death.[6] This lipophilic nature of monoterpenoids allows them to partition into the cell membrane, altering its fluidity and permeability.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Experimental workflow for the synthesis of (-)-cis-Myrtanol.

References

- 1. (-)-cis-Myrtanol | C10H18O | CID 11084102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-cis-Myrtanol|lookchem [lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. myrtanol, 514-99-8 [thegoodscentscompany.com]

- 6. Buy (-)-cis-Myrtanol | 51152-12-6 [smolecule.com]

- 7. prepchem.com [prepchem.com]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. pubs.acs.org [pubs.acs.org]

(-)-cis-Myrtanol IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-cis-Myrtanol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants. Its bicyclic structure and specific stereochemistry make it a compound of interest for research in medicinal chemistry and drug development. This technical guide provides an in-depth overview of (-)-cis-Myrtanol, including its chemical identity, physicochemical properties, synthesis, and reported biological activities.

Chemical Identity

-

IUPAC Name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol[1]

Physicochemical Properties

The quantitative physicochemical data for (-)-cis-Myrtanol are summarized in the table below.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2] | |

| Molecular Weight | 154.25 | g/mol | [1] |

| Density | 0.95 | g/cm³ | [2] |

| Boiling Point | 219.5 | °C at 760 mmHg | [2] |

| Flash Point | 96 | °C | [2] |

| logP | 2.051 | [2] | |

| XLogP3 | 2.5 | [2] | |

| Hydrogen Bond Donor Count | 1 | [2] | |

| Hydrogen Bond Acceptor Count | 1 | [2] | |

| Rotatable Bond Count | 1 | [2] | |

| Exact Mass | 154.135765193 | Da | [2] |

| Complexity | 162 | [2] |

Experimental Protocols

Synthesis of (-)-cis-Myrtanol from (-)-β-Pinene

A common and effective method for the synthesis of (-)-cis-Myrtanol is through the hydroboration-oxidation of (-)-β-pinene.[3]

Materials:

-

(-)-β-Pinene

-

Borane-dimethyl sulfide (B99878) complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen gas supply

Procedure:

-

Hydroboration:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, dissolve (-)-β-pinene in anhydrous THF in the flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane-dimethyl sulfide complex dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the hydroboration reaction.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add the sodium hydroxide solution to the flask.

-

Following the NaOH addition, add the hydrogen peroxide solution dropwise, maintaining the temperature below 20 °C. This step is exothermic and requires careful control.

-

After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for at least one hour.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (perform at least two extractions).

-

Combine the organic layers and wash them sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure (-)-cis-Myrtanol.

-

General Protocol for Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol outlines a general method to determine the Minimum Inhibitory Concentration (MIC) of (-)-cis-Myrtanol against a specific microorganism.

Materials:

-

(-)-cis-Myrtanol

-

Test microorganism (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth medium only)

-

Solvent for dissolving (-)-cis-Myrtanol (e.g., DMSO), if necessary

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

Culture the test microorganism on an appropriate agar (B569324) plate.

-

Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to a McFarland standard (e.g., 0.5) to achieve a standardized cell density.

-

Dilute this suspension in the broth to the final required inoculum concentration.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of (-)-cis-Myrtanol in a suitable solvent if it is not soluble in the broth.

-

In the 96-well plate, perform serial two-fold dilutions of the (-)-cis-Myrtanol stock solution with the sterile broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the different concentrations of (-)-cis-Myrtanol.

-

Include wells for positive control (inoculum with the standard antimicrobial agent), negative control (broth only), and a solvent control (inoculum with the solvent used to dissolve the test compound, if applicable).

-

Incubate the plate under conditions appropriate for the growth of the test microorganism (e.g., specific temperature and duration).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of (-)-cis-Myrtanol at which no visible growth is observed.

-

Optionally, the growth can be quantified by measuring the optical density at a specific wavelength using a microplate reader.

-

Visualizations

Synthesis Workflow of (-)-cis-Myrtanol

Caption: Workflow for the synthesis of (-)-cis-Myrtanol.

Proposed Antimicrobial Mechanism of Action

Caption: Proposed antimicrobial action of (-)-cis-Myrtanol.

Putative Anti-inflammatory Signaling Pathway

Caption: Putative anti-inflammatory action of (-)-cis-Myrtanol.

References

An In-depth Technical Guide to cis-Myrtanol

This technical guide provides a comprehensive overview of the chemical and physical properties of cis-Myrtanol, with a focus on its molecular characteristics. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O[1] |

| Molecular Weight | 154.25 g/mol [1] |

| IUPAC Name | [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol[1] |

| CAS Number | 51152-12-6[1] |

| Density | 0.95 g/cm³ |

| Boiling Point | 219.5 °C at 760 mmHg |

| Flash Point | 96 °C |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 154.135765193 Da[1] |

| LogP | 2.05100 |

Experimental Protocols

Synthesis of (-)-cis-Myrtanol via Hydroboration of (-)-β-Pinene

A common and effective method for the synthesis of (-)-cis-Myrtanol is through the hydroboration-oxidation of (-)-β-pinene.[2]

Materials:

-

(-)-β-Pinene (95.5% optical purity)

-

Borane-1,4-thioxane complex

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ice-water

-

Saturated brine solution

Procedure:

-

Hydroboration: In a round-bottom flask under a nitrogen atmosphere, a well-stirred mixture of borane-1,4-thioxane (3.13 ml, 25 mmol) and pentane (18.3 ml) is prepared at room temperature. To this mixture, (-)-β-pinene (11.9 ml, 75 mmol) is added dropwise. The resulting solution is allowed to stand for 15 minutes to ensure the completion of the hydroboration reaction.[2]

-

Oxidation: Following hydroboration, ethanol (15 ml) is added to the reaction mixture, followed by the addition of 3 M sodium hydroxide (25.0 ml, 75 mmol). The flask is then placed in a cooling bath. 30% aqueous hydrogen peroxide (9.4 ml, 75 mmol) is added dropwise over 15 minutes, ensuring the reaction temperature does not exceed 35°C.[2]

-

Work-up and Extraction: The reaction mixture is heated under reflux for 1 hour and then poured into 300 ml of ice-water. The product is extracted with ether (70 ml). The ether layer is subsequently washed thoroughly with water (3 x 200 ml) and then with a saturated brine solution (50 ml).[2]

-

Purification: The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (-)-cis-myrtanol.[2]

Diagrams and Workflows

The following diagrams illustrate the synthesis workflow of this compound and a conceptual representation of its antimicrobial mechanism.

References

Enantioselective Synthesis of (+)-cis-Myrtanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (+)-cis-Myrtanol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic routes, providing comprehensive experimental protocols and quantitative data to support research and development efforts.

Introduction

(+)-cis-Myrtanol, with the IUPAC name [(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol, is a monoterpenoid alcohol. Its chiral nature makes it a significant synthon in asymmetric synthesis. The enantioselective synthesis of this compound is of considerable interest, with the most established and reliable method being the hydroboration-oxidation of the readily available chiral precursor, (+)-β-pinene. This guide will focus on this primary route and briefly discuss potential alternative methodologies.

Primary Synthetic Route: Hydroboration-Oxidation of (+)-β-Pinene

The most widely employed and stereospecific method for the synthesis of (+)-cis-Myrtanol is the hydroboration-oxidation of (+)-β-pinene. This two-step, one-pot reaction proceeds with high stereoselectivity, where the chirality of the starting material directly dictates the stereochemistry of the product. The reaction involves the syn-addition of a borane (B79455) reagent across the double bond of (+)-β-pinene, followed by oxidation with retention of configuration.

The steric hindrance from the gem-dimethyl bridge of the pinane (B1207555) skeleton directs the borane to add to the less hindered face of the double bond, leading to the formation of the cis-isomer. The subsequent oxidation replaces the boron atom with a hydroxyl group, preserving the stereocenter.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of cis-Myrtanol via hydroboration-oxidation of the corresponding β-pinene enantiomer. The data for the synthesis of (+)-cis-Myrtanol is inferred from the reported synthesis of its enantiomer, (-)-cis-Myrtanol, due to the stereospecific nature of the reaction.

| Starting Material | Product | Reagents | Yield (%) | Enantiomeric Excess (ee) | Reference |

| (-)-β-Pinene (95.5% optical purity) | (-)-cis-Myrtanol | 1. Borane-1,4-thioxane 2. NaOH, H₂O₂ | 79 | >95% (inferred) | [1] |

| (+)-β-Pinene | (+)-cis-Myrtanol | 1. Borane complex 2. NaOH, H₂O₂ | Expected to be similar to the (-)-enantiomer | Expected to be high, dependent on the optical purity of the starting material. | Inferred from[1] |

Experimental Protocol: Synthesis of (+)-cis-Myrtanol

This protocol is adapted from the established synthesis of (-)-cis-Myrtanol.[1]

Materials:

-

(+)-β-Pinene (of high optical purity)

-

Borane-1,4-thioxane complex or other borane source (e.g., BH₃·THF)

-

Pentane (B18724) (anhydrous)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous potassium carbonate or magnesium sulfate

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Hydroboration: In a dry, nitrogen-flushed flask equipped with a magnetic stirrer and an addition funnel, a solution of (+)-β-pinene (e.g., 75 mmol) in anhydrous pentane is prepared. To this stirred solution, a borane-1,4-thioxane complex (e.g., 25 mmol) is added dropwise at room temperature. The reaction mixture is stirred for a designated period (e.g., 15 minutes) to ensure the completion of the hydroboration.

-

Oxidation: Following the hydroboration, ethanol (e.g., 15 ml) is carefully added to the reaction mixture, followed by the addition of 3 M sodium hydroxide solution (e.g., 25.0 ml, 75 mmol). The flask is then cooled in an ice bath. 30% aqueous hydrogen peroxide (e.g., 9.4 ml, 75 mmol) is added dropwise, maintaining the reaction temperature below 35°C. After the addition is complete, the mixture is heated under reflux for 1 hour.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water and brine. The organic layer is then dried over anhydrous potassium carbonate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure (+)-cis-Myrtanol.

Alternative Synthetic Route: Asymmetric Reduction of Myrtenal

An alternative approach to (+)-cis-Myrtanol is the enantioselective reduction of myrtenal. This method involves the use of a chiral reducing agent or a catalyst to stereoselectively reduce the aldehyde functionality to the corresponding alcohol. While conceptually straightforward, achieving high diastereoselectivity to favor the cis-isomer and high enantioselectivity can be challenging and is highly dependent on the choice of the catalyst and reaction conditions. Biocatalytic reductions using enzymes such as ketoreductases could also be a viable green alternative.

Currently, detailed and reproducible experimental protocols with high yields and enantiomeric excess specifically for the synthesis of (+)-cis-Myrtanol via this route are not as well-documented in publicly available literature as the hydroboration-oxidation method.

Visualizations

Synthetic Pathway of (+)-cis-Myrtanol

Caption: Synthetic pathway for (+)-cis-Myrtanol.

Stereochemical Course of Hydroboration-Oxidation

References

An In-Depth Technical Guide to the Core Chemical Reactions of cis-Myrtanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Myrtanol, a bicyclic monoterpenoid alcohol, presents a versatile scaffold for chemical synthesis and drug discovery. Its inherent chirality and functional handle make it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and potential biological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of this compound and its derivatives for applications in medicinal chemistry and materials science.

Core Chemical Reactions

The primary hydroxyl group of this compound is the main site of its chemical reactivity, allowing for a variety of transformations including oxidation, reduction, esterification, etherification, and the introduction of sulfur-containing moieties.

Synthesis of this compound

The most common and efficient synthesis of (-)-cis-Myrtanol is achieved through the hydroboration-oxidation of (-)-β-pinene. This method proceeds with high stereoselectivity to yield the desired cis-isomer.[1]

Experimental Protocol: Synthesis of (-)-cis-Myrtanol from (-)-β-Pinene [2]

-

Materials: (-)-β-pinene (95.5% optical purity), borane-1,4-thioxane complex, pentane (B18724), ethanol (B145695), 3 M sodium hydroxide (B78521), 30% hydrogen peroxide, diethyl ether, anhydrous potassium carbonate.

-

Procedure:

-

To a stirred mixture of borane-1,4-thioxane (25 mmol) in pentane (18.3 ml) under a nitrogen atmosphere at room temperature, add (-)-β-pinene (75 mmol, 11.9 ml) dropwise.

-

Allow the solution to stand for 15 minutes to complete the hydroboration.

-

Add ethanol (15 ml) followed by 3 M sodium hydroxide (75 mmol, 25.0 ml).

-

Cool the reaction mixture in a cooling bath and add 30% aqueous hydrogen peroxide (75 mmol, 9.4 ml) dropwise over 15 minutes, maintaining the temperature below 35°C.

-

Heat the mixture under reflux for 1 hour.

-

Pour the reaction mixture into ice-water (300 ml) and extract with diethyl ether (70 ml).

-

Wash the ether layer sequentially with water (3 x 200 ml) and saturated brine solution (50 ml).

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

-

Quantitative Data:

| Reaction | Starting Material | Product | Yield | Boiling Point |

| Hydroboration-Oxidation | (-)-β-Pinene | (-)-cis-Myrtanol | 79%[2] | 68-69°C (vacuum)[2] |

Oxidation of this compound

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, cis-myrtanal, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC).[3] Stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also be used.[3]

Experimental Protocol: Oxidation of this compound to cis-Myrtanal using PCC (General Procedure)

-

Materials: this compound, pyridinium chlorochromate (PCC), dichloromethane (B109758) (CH₂Cl₂), Celite or molecular sieves.

-

Procedure:

-

Dissolve this compound (1 eq.) in anhydrous CH₂Cl₂ (5 volumes).

-

In a separate flask, prepare a suspension of PCC (1.2 eq.) and Celite in anhydrous CH₂Cl₂ (5 volumes).

-

Cool the PCC suspension to 0°C and add the this compound solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, filter the mixture through a pad of silica (B1680970) gel to remove the chromium salts, washing with additional CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure to obtain the crude cis-myrtanal.

-

Purify the product by column chromatography or distillation.

-

Quantitative Data:

| Reaction | Starting Material | Product | Reagent | Yield |

| Oxidation | This compound | cis-Myrtanal | PCC | Moderate to high (typical for PCC oxidations) |

Spectroscopic Data for cis-Myrtanal:

| Spectroscopy | Characteristic Peaks |

| IR (cm⁻¹) | ~1730 (C=O stretch of aldehyde) |

| ¹H NMR (ppm) | ~9.5-10.0 (aldehyde proton) |

| ¹³C NMR (ppm) | ~190-200 (aldehyde carbonyl carbon) |

Reduction of Myrtenone

This compound can be synthesized by the reduction of myrtenone using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][3] The choice of reducing agent can influence the stereoselectivity of the reaction.[1]

Experimental Protocol: Reduction of Myrtenone to this compound using NaBH₄ (General Procedure)

-

Materials: Myrtenone, methanol (B129727) or ethanol, sodium borohydride (NaBH₄), water, diethyl ether.

-

Procedure:

-

Dissolve myrtenone (1 eq.) in methanol or ethanol at 0°C.

-

Add NaBH₄ (1.1-1.5 eq.) portion-wise with stirring.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data:

| Reaction | Starting Material | Product | Reagent | Stereoselectivity | Yield |

| Reduction | Myrtenone | This compound | NaBH₄ | Dependent on conditions | High |

Esterification of this compound

The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides) to form the corresponding esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid (General Procedure)

-

Materials: this compound, acetic acid, sulfuric acid (catalyst), diethyl ether, saturated sodium bicarbonate solution, brine.

-

Procedure:

-

In a round-bottom flask, combine this compound (1 eq.), excess acetic acid (acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and dilute with diethyl ether.

-

Carefully wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting cis-myrtanyl acetate (B1210297) by distillation or column chromatography.

-

Quantitative Data:

| Reaction | Starting Material | Product | Reagents | Yield |

| Esterification | This compound | cis-Myrtanyl Acetate | Acetic Acid, H₂SO₄ | Typically high |

Spectroscopic Data for cis-Myrtanyl Acetate: [4]

| Spectroscopy | Characteristic Peaks |

| IR (cm⁻¹) | ~1740 (C=O stretch of ester), ~1240 (C-O stretch) |

| ¹H NMR (ppm) | ~2.0 (singlet, 3H, acetyl protons), ~3.8-4.2 (multiplet, 2H, -CH₂O-) |

| ¹³C NMR (ppm) | ~171 (ester carbonyl carbon), ~60-70 (-CH₂O- carbon), ~21 (acetyl methyl carbon) |

Etherification of this compound

Ethers of this compound can be prepared via the Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of cis-Myrtanyl Methyl Ether (General Procedure)

-

Materials: this compound, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF), methyl iodide (CH₃I), saturated ammonium (B1175870) chloride solution, diethyl ether.

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous THF.

-

Cool the solution to 0°C and add NaH (1.1 eq.) portion-wise.

-

Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Cool the solution back to 0°C and add methyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting cis-myrtanyl methyl ether by column chromatography or distillation.

-

Quantitative Data:

| Reaction | Starting Material | Product | Reagents | Yield |

| Etherification | This compound | cis-Myrtanyl Methyl Ether | NaH, CH₃I | High |

Spectroscopic Data for cis-Myrtanyl Methyl Ether:

| Spectroscopy | Characteristic Peaks |

| IR (cm⁻¹) | ~1100 (C-O-C stretch) |

| ¹H NMR (ppm) | ~3.3 (singlet, 3H, methoxy (B1213986) protons), ~3.2-3.6 (multiplet, 2H, -CH₂O-) |

| ¹³C NMR (ppm) | ~70-80 (-CH₂O- carbon), ~58 (methoxy carbon) |

Synthesis of Thio-Derivatives

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate, which can then be displaced by a sulfur nucleophile to form thioethers or other thio-derivatives. This two-step process allows for the introduction of a variety of sulfur-containing functional groups.[1]

Experimental Protocol: Synthesis of cis-Myrtanyl Thio-derivatives (General Procedure) [1]

-

Step 1: Tosylation

-

Materials: this compound, p-toluenesulfonyl chloride (TsCl), pyridine (B92270) or triethylamine, dichloromethane (CH₂Cl₂).

-

Procedure: Dissolve this compound in CH₂Cl₂ and cool to 0°C. Add pyridine followed by the portion-wise addition of TsCl. Stir at 0°C and then at room temperature until the reaction is complete (monitored by TLC). Work up by washing with dilute HCl, water, and brine. Dry and concentrate to obtain cis-myrtanyl tosylate.

-

-

Step 2: Nucleophilic Substitution

-

Materials: cis-Myrtanyl tosylate, desired thiol, cesium carbonate (Cs₂CO₃), tetrabutylammonium (B224687) iodide (TBAI), N,N-dimethylformamide (DMF).

-

Procedure: Dissolve the cis-myrtanyl tosylate, thiol, Cs₂CO₃, and TBAI in DMF. Heat the mixture with stirring until the reaction is complete (monitored by TLC). Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

-

Quantitative Data:

| Reaction | Starting Material | Product | Yield |

| Thio-derivative Synthesis | cis-Myrtanyl Tosylate | cis-Myrtanyl Thioether | 78-95%[1] |

Visualizing Chemical Transformations and Biological Pathways

Reaction Schemes

The following diagrams illustrate the key chemical transformations of this compound.

Caption: Synthesis of (-)-cis-Myrtanol from (-)-β-Pinene.

Caption: Oxidation of this compound to cis-Myrtanal.

Caption: General workflow for the synthesis of this compound derivatives.

Potential Biological Signaling Pathway

This compound and its derivatives have been reported to possess various biological activities, including antimicrobial and anti-inflammatory effects. While the exact molecular mechanisms for this compound are still under investigation, the anti-inflammatory properties of many terpenoids are known to be mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates a plausible mechanism for the anti-inflammatory action of a this compound derivative, based on established knowledge of these pathways.

Caption: Plausible anti-inflammatory signaling pathway inhibited by a this compound derivative.

Conclusion

This compound is a valuable chiral building block with a well-defined reactivity profile. The key chemical transformations outlined in this guide—synthesis, oxidation, reduction, esterification, etherification, and thio-derivatization—provide a robust toolkit for the generation of diverse molecular libraries. The detailed experimental protocols and compiled quantitative data serve as a practical starting point for laboratory synthesis. Furthermore, the exploration of potential biological mechanisms, such as the modulation of inflammatory pathways, highlights the promise of this compound derivatives in the development of novel therapeutic agents. It is anticipated that this comprehensive technical guide will facilitate further research and innovation in the chemistry and application of this versatile natural product.

References

An In-depth Technical Guide to the Spectral Data of cis-Myrtanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the bicyclic monoterpenoid, cis-Myrtanol. The information presented herein is intended to support research and development activities where the identification and characterization of this compound are essential.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.5 | m | - | -CH₂OH |

| ~2.2 | m | - | Bridgehead and other ring protons |

| ~1.9 | m | - | Ring protons |

| ~1.6 | m | - | Ring protons |

| 1.18 | s | - | gem-dimethyl (-CH₃) |

| 0.98 | s | - | gem-dimethyl (-CH₃) |

| ~0.8-2.4 | m | - | Other ring protons |

Note: The spectrum shows complex multiplets due to the rigid bicyclic structure and second-order effects. Precise assignment of all protons requires advanced 2D NMR techniques.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~68 | -CH₂OH |

| ~48 | C2 |

| ~41 | C1 |

| ~38 | C6 |

| ~33 | C4 |

| ~28 | C8 (CH₃) |

| ~26 | C5 |

| ~23 | C9 (CH₃) |

| ~21 | C7 |

| C10 is part of the gem-dimethyl group and is included in the C8/C9 assignments. |

Note: Assignments are based on typical chemical shifts for similar bicyclic monoterpenoid structures.

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2920 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~1030 | Strong | C-O stretch (primary alcohol) |

Table 4: Mass Spectrometry (MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 154 | ~5 | [M]⁺ (Molecular Ion) |

| 139 | ~15 | [M - CH₃]⁺ |

| 123 | ~20 | [M - CH₂OH]⁺ |

| 109 | ~30 | [C₈H₁₃]⁺ |

| 95 | ~100 | [C₇H₁₁]⁺ (Base Peak) |

| 81 | ~60 | [C₆H₉]⁺ |

| 69 | ~55 | [C₅H₉]⁺ |

| 55 | ~45 | [C₄H₇]⁺ |

| 41 | ~70 | [C₃H₅]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 4.0 s.

-

Data Processing: Fourier transformation with an exponential window function (line broadening of 0.3 Hz). The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.2 s.

-

Data Processing: Fourier transformation with an exponential window function (line broadening of 1.0 Hz). The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation:

-

A small drop of neat (undiluted) liquid this compound is placed directly onto the ATR crystal.

FTIR Acquisition Parameters:

-

Technique: Attenuated Total Reflectance (ATR).[1]

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer, such as an Agilent 7890B GC with a 5977A MS detector or equivalent.

Sample Preparation:

-

A 1 mg/mL stock solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

The stock solution is further diluted to a final concentration of approximately 10 µg/mL for analysis.

GC-MS Acquisition Parameters:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at a rate of 5 °C/min.

-

Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Discovery and History of cis-Myrtanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Myrtanol, a bicyclic monoterpenoid alcohol, has garnered interest in the scientific community for its presence in a variety of aromatic plants and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It details its natural occurrence and early identification, followed by in-depth experimental protocols for its synthesis. The guide also explores its biological significance, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, and delves into the current understanding of its mechanisms of action. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding of this multifaceted compound.

Introduction

This compound, systematically named [(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol, is a naturally occurring monoterpenoid. Its rigid bicyclic structure and specific stereochemistry make it a subject of interest for synthetic chemists and pharmacologists alike. This guide aims to provide a detailed technical resource on this compound, covering its historical context, synthesis, and biological functions.

Discovery and History

This compound is found in the essential oils of numerous plants, including those from the Myrtaceae family, as well as in species such as Artemisia dracunculus (tarragon).[1] Its presence contributes to the characteristic aroma of these plants.

Physicochemical Properties

The chemical and physical properties of (-)-cis-Myrtanol are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| CAS Number | 51152-12-6 |

| Appearance | Colorless liquid |

| Boiling Point | 219.5 °C at 760 mmHg |

| Density | 0.95 g/cm³ |

| Refractive Index (n20/D) | 1.492 |

| Flash Point | 96 °C |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily starting from other readily available monoterpenes. The key challenge in its synthesis is the stereoselective formation of the cis-isomer.

Hydroboration of (-)-β-Pinene

This is a common and efficient method for the stereoselective synthesis of (-)-cis-Myrtanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, a solution of borane-dimethyl sulfide (B99878) complex in THF is prepared.

-

Hydroboration: (-)-β-Pinene is added dropwise to the borane (B79455) solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Oxidation: The organoborane intermediate is oxidized by the dropwise addition of a solution of sodium hydroxide (B78521) followed by 30% hydrogen peroxide at a temperature maintained below 40 °C.

-

Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield (-)-cis-Myrtanol.

DOT Script for Hydroboration of (-)-β-Pinene Workflow

Caption: Workflow for the synthesis of this compound from (-)-β-pinene.

Catalytic Hydrogenation of Myrtenal (B1677600)

This method involves the reduction of the aldehyde group of myrtenal to a primary alcohol.

Experimental Protocol:

-

Catalyst Preparation: A suspension of palladium on carbon (5-10% w/w) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) is prepared in a hydrogenation vessel.

-

Reaction: Myrtenal is added to the catalyst suspension. The vessel is then purged with hydrogen gas and maintained at a positive pressure of hydrogen (typically 1-5 atm). The reaction is stirred at room temperature until the uptake of hydrogen ceases.

-